Molecular Lipophilicity Comparison with N-Propyl and N-Allyl Pyrrole Analogs
The target compound displays a computed XLogP3-AA of 3.9 [1]. This value positions it between the more lipophilic N-propyl analog N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]acetamide and the less hydrophobic N-allyl variant 1-allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine. In medicinal chemistry, compounds within the LogP range of 3–4 are often optimal for oral absorption and membrane permeability, while those exceeding 4.5 face increased metabolic clearance risk [2]. The benzyl group in the target structure thus provides a balanced lipophilicity profile distinct from its alkyl- and allyl-substituted analogs.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 (PubChem computed) |
| Comparator Or Baseline | Class-level benchmark: Optimal oral drug-like range LogP 1–3; acceptable range 0–5 [2] |
| Quantified Difference | Target compound LogP falls at the upper boundary of the optimal range, offering a compromise between permeability and solubility compared to more hydrophobic N-propyl analogs. |
| Conditions | In silico prediction; PubChem XLogP3-AA algorithm |
Why This Matters
For procurement in drug discovery programs, the LogP value provides a first-pass filter for predicting oral bioavailability and reducing attrition due to poor pharmacokinetics.
- [1] PubChem. N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]acetamide. Computed Properties: XLogP3-AA. CID 393679. NCBI. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
